2-Amino-6-bromo-3-methylbenzoic acid
Overview
Description
2-Amino-6-bromo-3-methylbenzoic acid is a chemical compound with the empirical formula C8H8BrNO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Amino-6-bromo-3-methylbenzoic acid can be represented by the SMILES stringO=C(O)C1=C(N)C=CC(C)=C1Br
. This indicates that the compound contains a carboxylic acid group (C(O)OH), an amino group (NH2), a bromine atom (Br), and a methyl group (CH3) attached to a benzene ring . Physical And Chemical Properties Analysis
2-Amino-6-bromo-3-methylbenzoic acid is a solid substance . Its molecular weight is 230.06 .Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound serves as a precursor in the synthesis of various biologically active molecules. For instance, it can be used to create β2 adrenoceptor agonists , which are important in treating respiratory conditions like asthma. The bromine atom offers a reactive site for further functionalization, allowing for the development of targeted medicinal compounds .
Preparation of HIV-1 Entry Inhibitors
The presence of both amino and bromo groups in this molecule makes it a valuable intermediate for preparing HIV-1 entry inhibitors . These inhibitors can block the virus from entering human cells, a critical step in preventing HIV infection and spread .
Development of Smoothened Receptor Antagonists
Researchers utilize 2-Amino-6-bromo-3-methylbenzoic acid in the development of Smoothened receptor antagonists . These antagonists can play a role in the treatment of cancers, such as basal cell carcinoma, by inhibiting the Hedgehog signaling pathway .
Organic Synthesis Building Block
Due to its structural features, this compound is a versatile building block in organic synthesis. It can be used to construct complex organic molecules for academic research, including natural product synthesis and the development of new synthetic methodologies .
Synthesis of Isocoumarins
Isocoumarins are a class of organic compounds with various biological activities. 2-Amino-6-bromo-3-methylbenzoic acid can be used in the synthesis of isocoumarins, which have applications in pharmaceuticals and agrochemicals .
Creation of Aromatic Compounds with Modified Electronic Properties
The amino group in this compound can act as an electron donor, while the bromo group can be a site for further substitution. This allows for the creation of aromatic compounds with modified electronic properties, which are useful in material science and electronic device fabrication .
Electrophilic Aromatic Substitution Reactions
In educational settings, 2-Amino-6-bromo-3-methylbenzoic acid can be used to demonstrate electrophilic aromatic substitution reactions. These reactions are fundamental in organic chemistry and are essential for students to understand the reactivity of aromatic systems .
Nucleophilic Substitution Reactions
This compound can also be employed to study nucleophilic substitution reactions at the benzylic position. Such reactions are important in the field of organic chemistry for introducing various functional groups into aromatic compounds .
properties
IUPAC Name |
2-amino-6-bromo-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYMUCDDZDMONG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-bromo-3-methylbenzoic acid | |
CAS RN |
1156838-26-4 | |
Record name | 2-amino-6-bromo-3-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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